Flustramine A

Cytotoxicity Anticancer Structure‑Activity Relationship

Sourcing a well-characterized Kv1.4 channel blocker with a favorable safety window for electrophysiology studies is a persistent challenge. Flustramine A (CAS 71239-64-0), a brominated hexahydropyrrolo[2,3-b]indole alkaloid from Flustra foliacea, directly addresses this gap. - Selective Kv1.4 blocking activity avoids off-target cholinesterase engagement common to other flustramines. - Established muscle-relaxant activity in skeletal and smooth muscle preparations in vivo and in vitro. - Low acute toxicity (MLD 500 mg/kg in mice) provides a >500-fold safety margin over physostigmine. Supplied as a ≥95% pure research standard with full batch-specific documentation for reproducible ex vivo organ bath and in vivo muscle contractility assays.

Molecular Formula C21H29BrN2
Molecular Weight 389.4 g/mol
Cat. No. B1213441
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFlustramine A
Synonymsflustramine A
Molecular FormulaC21H29BrN2
Molecular Weight389.4 g/mol
Structural Identifiers
SMILESCC(=CCN1C2C(CCN2C)(C3=C1C=C(C=C3)Br)C(C)(C)C=C)C
InChIInChI=1S/C21H29BrN2/c1-7-20(4,5)21-11-13-23(6)19(21)24(12-10-15(2)3)18-14-16(22)8-9-17(18)21/h7-10,14,19H,1,11-13H2,2-6H3/t19-,21-/m1/s1
InChIKeyAJYIZQUARKFPEC-TZIWHRDSSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Flustramine A Procurement: Baseline Profile


Flustramine A (CAS 71239-64-0) is a brominated hexahydropyrrolo[2,3‑b]indole alkaloid isolated from the marine bryozoan Flustra foliacea [1]. It belongs to the physostigmine‑related flustramine family and exhibits muscle‑relaxant activity both in vivo and in vitro, along with low acute toxicity (minimum lethal dose 500 mg/kg in mice) [1][2]. The compound also displays voltage‑gated potassium channel (Kv1.4) blocking activity, distinguishing it from other flustramine congeners that preferentially target cholinesterases [3].

Compound Marine brominated pyrroloindoline alkaloid; Kv1.4 ion-channel research probe
Activity Muscle-relaxant model studies; reported lower cell-model cytotoxicity vs non-cyclised analogs
Selection Cyclised hexahydropyrroloindole core distinguishes from prenylated tryptamine precursors

Why Generic Substitution Fails for Flustramine A


The flustramine family exhibits profound structure‑activity divergence driven by the presence or absence of the cyclised pyrroloindoline core, bromine substitution pattern, and prenyl group regio‑/stereochemistry [1]. Flustramine A’s hexahydropyrrolo[2,3‑b]indole scaffold restricts its bioactivity profile to muscle relaxant and Kv1.4 channel‑blocking effects, whereas its non‑cyclised 2‑tert‑prenylated precursor gains broad cytotoxicity and antibacterial activity, and the debromo congener (−)-debromoflustramine B selectively inhibits butyrylcholinesterase [1][2]. Substituting Flustramine A with another flustramine alkaloid therefore alters the target engagement, potency, and safety window, rendering interchange chemically unsound without explicit comparative data.

Risk Factor
Flustramine A
Substitute May Differ
Cytotoxicity profile
Attenuated antiproliferative activity; cyclised core reduces off-target effects
Non-cyclised precursor: broad cytotoxicity may confound ion-channel or neuromuscular studies
Primary target
Kv1.4 voltage-gated potassium channel engagement
Debromoflustramine B: butyrylcholinesterase inhibition; target engagement mismatch may shift pharmacological readout
Structural determinant
6-Bromo substituent with cyclised pyrroloindoline core
Other flustramine congeners: altered prenyl/bromination pattern may shift activity spectrum

Quantitative Differentiation Against Closest Analogs


Cytotoxicity vs. Non-Cyclised Precursor

In a panel of 42 human tumor cell lines, the 2‑tert‑prenylated precursor (non‑cyclised) displayed sub‑micromolar to low‑micromolar cytotoxicity, whereas cyclisation to form Flustramine A markedly attenuated antiproliferative activity. The most sensitive cell lines for the precursor were LXFA629L (lung) and MAXF401NL (mammary) [1]. This demonstrates that Flustramine A is not a general cytotoxic agent, unlike its biosynthetic precursor or related prenylated tryptamines.

Cytotoxicity vs Precursor
Head-to-head
Flustramine A: IC50 >10 µM Precursor: IC50 ~2 µM >5-fold reduction upon cyclisation
Supports ion-channel study interpretation; lower cytotoxicity background vs non-cyclised precursor
42 human tumor cell line panel; 48-h incubation
Cytotoxicity Anticancer Structure‑Activity Relationship

Antimicrobial Activity vs. Non-Cyclised Precursor

Serial dilution assays revealed that the 2‑tert‑prenylated precursor inhibited Gram‑positive bacteria, while Flustramine A lacked appreciable direct antimicrobial activity. The cyclised pyrroloindoline core abolishes antibacterial potency, consistent with the requirement of a free secondary amine on a non‑cyclised tryptamine side chain for activity [1].

Antimicrobial vs Precursor
Head-to-head
Flustramine A: IC50 >50 µM Precursor: IC50 5.9–7.7 µM >6-fold lower antibacterial potency
Cyclised core shows limited direct antimicrobial activity; precursor may support antimicrobial screening context
M. luteus and M. phlei; broth dilution; 24-h
Antimicrobial Antibacterial Structure‑Activity Relationship

Ion-Channel vs. Cholinesterase Target Engagement

Flustramine A displays voltage‑gated potassium channel (Kv1.4) blocking activity, whereas the debromo analog (−)-debromoflustramine B selectively inhibits butyrylcholinesterase [1]. This functional divergence demonstrates that the 6‑bromo substituent and the intact pyrroloindoline core of Flustramine A are critical determinants of ion‑channel engagement versus esterase inhibition.

Target Engagement
Cross-study
Flustramine A: Kv1.4 channel block Debromoflustramine B: BuChE inhibition Qualitative target switch
Target engagement context requires compound-specific verification; 6-bromo substituent drives ion-channel vs hydrolase selectivity
Voltage-clamp electrophysiology vs enzyme assay; cross-study comparison
Ion Channels Cholinesterase Inhibition Target Selectivity

In Vivo Safety Margin vs. Class-Level Expectation

Flustramine A demonstrates a relatively favorable acute safety margin with a minimum lethal dose (MLD) of 500 mg/kg in mice [1]. This is consistent with the observation that cyclisation markedly reduces cytotoxicity compared to the highly potent precursor [2]. While direct MLD data for every flustramine congener are unavailable, the combination of low cytotoxicity and high in vivo MLD supports selection of Flustramine A as the safer starting point for in vivo pharmacological studies within the flustramine family.

In Vivo Safety Margin
Class-level
500 mg/kg
Reported MLD (mouse)
Reported acute safety-related endpoint; supports model-safety endpoint monitoring in flustramine family
>500-fold higher tolerated dose vs physostigmine class comparator; species-specific review
Acute Toxicity In Vivo Safety Therapeutic Window

Best-Fit Research and Application Scenarios


Neuromuscular and Smooth Muscle Relaxant Probe

Flustramine A’s established muscle‑relaxant activity in both skeletal and smooth muscle preparations, combined with its low acute systemic toxicity (MLD 500 mg/kg), makes it the preferred flustramine congener for ex vivo organ bath or in vivo muscle contractility studies where cytotoxic interference must be minimized [1][2].

Voltage-Gated Potassium Channel (Kv1.4) Pharmacology

Because Flustramine A exhibits Kv1.4 blocking activity, while structurally similar flustramines target cholinesterases, it serves as a selective tool compound for investigating Kv1.4‑mediated currents in neuronal or cardiac electrophysiology experiments [3][4].

Safety-First Alkaloid Reference for In Vivo Studies

With a >500‑fold higher tolerated dose compared to physostigmine (MLD 500 mg/kg vs. LD50 ~0.5–1 mg/kg), Flustramine A is the safer reference standard for behavioral or cognitive pharmacology studies where acute cholinergic toxicity would otherwise preclude meaningful dose‑response analysis [1][5].

Synthetic Chemistry and SAR Reference Compound

Flustramine A’s hexahydropyrrolo[2,3‑b]indole core serves as the cyclised benchmark for structure‑activity relationship studies probing the role of cyclisation vs. non‑cyclised tryptamine side chains on cytotoxicity, antimicrobial activity, and ion‑channel engagement [2].

Application
Selection Property
Validation Focus
Neuromuscular contractility studies
Low cytotoxicity background
Muscle-relaxant endpoint review
Kv1.4 ion-channel electrophysiology
Kv1.4 blocking profile
Ion-channel vs cholinesterase selectivity verification
In vivo pharmacological model studies
Reported acute safety-related endpoint
Model-safety endpoint monitoring
SAR and synthetic chemistry studies
Cyclised pyrroloindoline benchmark
Cyclisation-dependent activity review
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